

Gentisyl Alcohol as a Fungal Metabolite: A Technical Guide

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Compound of Interest		
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Abstract

Gentisyl alcohol, a dihydroxybenzyl alcohol derivative, is a polyketide fungal metabolite with a growing body of research highlighting its diverse and potent biological activities. Produced by a range of fungal species, primarily within the genera Penicillium, Aspergillus, and Phoma, this compound has demonstrated significant antioxidant, anti-inflammatory, anticancer, antimalarial, and antifungal properties. Its mechanisms of action, particularly the inhibition of key signaling pathways such as the PI3K/AKT pathway in cancer cells, make it a compound of considerable interest for drug discovery and development. This technical guide provides a comprehensive overview of gentisyl alcohol, consolidating current knowledge on its biosynthesis, producing organisms, physicochemical properties, and biological activities. Detailed experimental protocols for its extraction, purification, characterization, and bioactivity assessment are provided, alongside a summary of quantitative data and visual representations of its biosynthetic pathway and mechanism of action.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities.[1][2] Among these, phenolic compounds represent a significant class of molecules with therapeutic potential. **Gentisyl alcohol**, with the IUPAC name 2-(hydroxymethyl)benzene-1,4-diol, is an aromatic primary alcohol that has been identified as a metabolite of several fungal species.[3] Its structure, featuring a hydroquinone ring with a



hydroxymethyl substituent, is key to its biological functions, including its capacity as an antioxidant and an inhibitor of various cellular processes.[3][4] This guide aims to provide an indepth technical resource for researchers and professionals engaged in natural product chemistry, mycology, and drug development, focusing on the core scientific and technical data surrounding **gentisyl alcohol** as a fungal metabolite.

Physicochemical and Spectroscopic Data

Gentisyl alcohol is a white to pale yellow solid, typically appearing as needles when crystallized from chloroform.[5] It is freely soluble in water, alcohol, and ether.[5] A comprehensive summary of its physicochemical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of Gentisyl Alcohol

Property	Value	Reference(s)
Molecular Formula	C7H8O3	[3][5]
Molecular Weight	140.14 g/mol	[3][5]
CAS Number	495-08-9	[3][5]
IUPAC Name	2-(hydroxymethyl)benzene- 1,4-diol	[3]
Synonyms	2,5-Dihydroxybenzyl alcohol, Salirepol	[3][5]
Melting Point	100 °C	[5]
Appearance	Clusters of needles from chloroform	[5]
Solubility	Freely soluble in water, alcohol, ether; slightly soluble in benzene, chloroform; insoluble in petroleum ether	[5]

Table 2: Spectroscopic Data of Gentisyl Alcohol



Spectroscopy Type	Key Data	Reference(s)
¹ H NMR	Signals at ~4.79 ppm (doublet, hydroxymethyl protons) and in the aromatic region (~6.74 ppm, doublet) provide characteristic patterns for identification.	[4]
¹³ C NMR	Quaternary aromatic carbons appear at ~150.02 ppm (C-2), ~149.54 ppm (C-4), and ~130.02 ppm (C-1). The hydroxymethyl carbon resonates at ~60.02 ppm.	[4]
Mass Spectrometry (MS)	The molecular ion peak appears at m/z 140. A base peak is typically observed at m/z 108, corresponding to the loss of the hydroxymethyl group.	[4]

Fungal Production of Gentisyl Alcohol

Gentisyl alcohol has been isolated from a variety of fungal species, indicating its widespread occurrence within the fungal kingdom. Its production is often associated with specific culture conditions, and yields can vary significantly between species and strains.

Producing Fungal Species

Several fungal species have been identified as producers of **gentisyl alcohol** and its derivatives. These include:

Penicilliumspecies: Notably, Penicillium patulum was one of the first species from which
gentisyl alcohol was isolated.[5][6] Marine-derived Penicillium terrestre has also been
shown to produce a variety of new gentisyl alcohol derivatives.[7] Other producing species
include Penicillium pedernalense.[8]



- Aspergillusspecies: Aspergillus assiutensis has been identified as a producer of this metabolite.[8]
- Phomaspecies: The endophytic fungus Phoma herbarum, isolated from turmeric (Curcuma longa), has been shown to produce **gentisyl alcohol**.[9][10]
- Hypomyces pseudocorticiicola: This Japanese fungus has also been found to produce gentisyl alcohol.[8]

Biosynthesis of Gentisyl Alcohol in Fungi

The biosynthesis of **gentisyl alcohol** in fungi is linked to the patulin biosynthetic pathway, branching off from the intermediate 6-methylsalicylic acid (6-MSA).[5] The key enzymatic steps are outlined below:

- Formation of 6-Methylsalicylic Acid (6-MSA): The pathway begins with the synthesis of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by the polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS).
- Decarboxylation to m-Cresol: 6-MSA is then decarboxylated to form m-cresol by the enzyme 6-methylsalicylate decarboxylase.
- Hydroxylation to m-Hydroxybenzyl Alcohol: The aromatic ring of m-cresol is hydroxylated, likely by a cytochrome P450 monooxygenase, to produce m-hydroxybenzyl alcohol.
- Hydroxylation to Gentisyl Alcohol: A second hydroxylation event, also thought to be catalyzed by a cytochrome P450 monooxygenase, converts m-hydroxybenzyl alcohol into gentisyl alcohol.[5]



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Fungal biosynthetic pathway of **Gentisyl alcohol** from 6-MSA.

Production Yields



While numerous studies have reported the isolation of **gentisyl alcohol** from fungal cultures, specific quantitative yield data (e.g., in mg/L) from fungal fermentations are not extensively documented in the available literature. However, a study on the heterologous production of **gentisyl alcohol** in engineered Escherichia coli reported a final titer of 30.1 mg/L.[4][11] This suggests that with optimization of fermentation conditions and metabolic engineering of producing fungal strains, higher yields may be achievable.

Biological Activities and Quantitative Data

Gentisyl alcohol exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug development.

Table 3: Summary of Biological Activities and IC₅₀ Values of Gentisyl Alcohol and Its Derivatives



Biological Activity	Target/Assay	Compound	IC50 Value	Reference(s)
Anticancer	HL-60 (Human promyelocytic leukemia)	Gentisyl alcohol derivatives	5–65 μΜ	[7]
MOLT-4 (Human acute lymphoblastic leukemia)	Gentisyl alcohol derivatives	5–65 μΜ	[7]	
BEL-7402 (Human hepatoma)	Gentisyl alcohol derivatives	5–65 μΜ	[7]	
A-549 (Human lung carcinoma)	Gentisyl alcohol derivatives	5–65 μΜ	[7]	
ES2 (Human ovarian cancer)	Gentisyl alcohol	Not specified, but inhibits proliferation	[3][5]	
OV90 (Human ovarian cancer)	Gentisyl alcohol	Not specified, but inhibits proliferation	[3][5]	
Antioxidant	DPPH radical scavenging	Gentisyl alcohol derivatives	2.6–8.5 μM	[7]
Antimalarial	Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)	Gentisyl alcohol	3.4 μΜ	[8]
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)	Homogentisic acid (analogue)	47.6 μΜ	[8]	







Antifungal

Colletotrichum
gloeosporioides

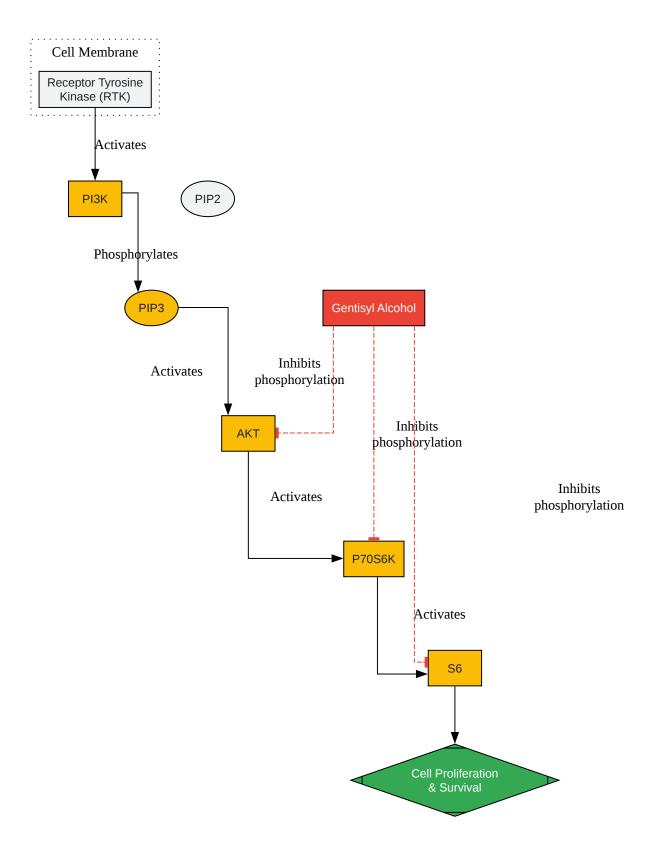
Colletotrichum
Gentisyl alcohol
antagonism
observed

[9][10]

Mechanism of Action in Cancer: Inhibition of the PI3K/AKT Signaling Pathway

One of the key mechanisms underlying the anticancer activity of **gentisyl alcohol** is its ability to modulate intracellular signaling pathways. In human ovarian cancer cells (ES2 and OV90), **gentisyl alcohol** has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3][5] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers. By inhibiting the phosphorylation of key downstream effectors of this pathway, such as AKT, P70S6K, and S6 proteins, **gentisyl alcohol** can induce apoptosis and inhibit the proliferation of cancer cells.[3]





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Inhibition of the PI3K/AKT signaling pathway by **Gentisyl alcohol**.



Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of **gentisyl alcohol** from fungal sources.

Fungal Fermentation and Extraction

- Fungal Culture: Inoculate the desired fungal strain (e.g., Phoma herbarum) into a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.
- Incubation: Incubate the flasks on a rotary shaker at a specified temperature (e.g., 25-28 °C) and agitation speed (e.g., 150-200 rpm) for a designated period (e.g., 14-21 days) to allow for fungal growth and metabolite production.
- Extraction: After incubation, separate the fungal mycelium from the culture broth by filtration.
- Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate, three times.
- Solvent Evaporation: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Gentisyl Alcohol

- Silica Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel column.
- Elution: Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.
- Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing **gentisyl alcohol**.
- Further Purification: Pool the fractions containing the target compound and subject them to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Spectroscopic Analysis



- Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Mass Spectrometry (MS): Analyze the purified compound using a mass spectrometer, such as an Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) instrument, to determine its molecular weight and fragmentation pattern.

Bioactivity Assays

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Sample Preparation: Prepare a series of dilutions of the test compound (gentisyl alcohol) in methanol.
- Reaction: Add a specific volume of the DPPH solution to each dilution of the test compound.
- Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- Calculation: Calculate the percentage of radical scavenging activity using the formula: %
 Inhibition = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of
 the DPPH solution without the sample, and A_sample is the absorbance of the DPPH
 solution with the sample. The IC₅₀ value is the concentration of the sample that inhibits 50%
 of the DPPH radicals.[12][13]
- Cell Seeding: Seed cancer cells (e.g., A549, HL-60) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **gentisyl alcohol** for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals



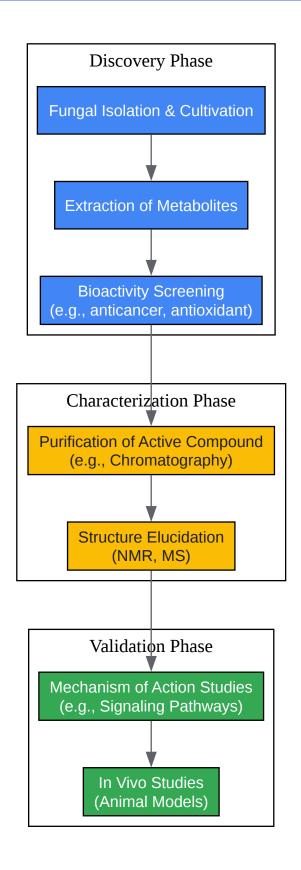
by viable cells.

- Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Calculation: Determine the cell viability as a percentage of the control (untreated cells) and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[14]
- Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it. While the medium is still molten, add the test compound (**gentisyl alcohol**) at different concentrations to create "poisoned" media. Pour the media into sterile Petri plates. A control plate should be prepared with the solvent used to dissolve the compound.[4][15]
- Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from a young, actively growing culture of C. gloeosporioides at the center of each plate.[4]
- Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25-28 °C) for several days.[4]
- Measurement: Measure the radial growth of the fungal colony in both the control and treated plates.
- Calculation: Calculate the percentage of mycelial growth inhibition using the formula: %
 Inhibition = [(C T) / C] x 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.[4]

Experimental Workflow

The discovery and characterization of **gentisyl alcohol** as a fungal metabolite typically follow a systematic workflow, as depicted in the diagram below. This workflow integrates fungal cultivation, chemical analysis, and biological screening to identify and validate bioactive natural products.





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